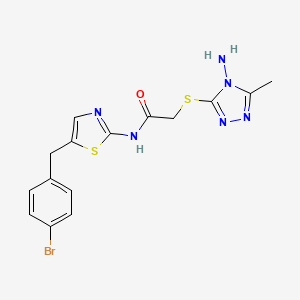

2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-bromobenzyl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN6OS2/c1-9-20-21-15(22(9)17)24-8-13(23)19-14-18-7-12(25-14)6-10-2-4-11(16)5-3-10/h2-5,7H,6,8,17H2,1H3,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZYCQYMZRYLME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)SCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-bromobenzyl)thiazol-2-yl)acetamide is a novel triazole-thiazole hybrid that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Structural Characterization

The synthesis of the compound typically involves a multi-step process that integrates the triazole and thiazole moieties through a thioether linkage. The reaction often employs catalysts such as triethylamine in solvents like ethanol or DMF. Structural characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the presence of functional groups essential for biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole and thiazole rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazoles can inhibit various bacterial strains, including resistant strains. The mechanism often involves interference with nucleic acid synthesis or cell wall biosynthesis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-bromobenzyl)thiazol-2-yl)acetamide | Staphylococcus aureus | 32 µg/mL |

| 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-bromobenzyl)thiazol-2-yl)acetamide | Escherichia coli | 16 µg/mL |

These findings suggest that the compound exhibits broad-spectrum antibacterial activity, likely due to the synergistic effects of both triazole and thiazole components.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it may induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase pathway |

| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |

The structure–activity relationship (SAR) analysis reveals that specific substitutions on the thiazole ring enhance cytotoxicity, emphasizing the importance of electronic effects and steric hindrance in optimizing activity.

Case Studies

- Antibacterial Activity : A study evaluated the efficacy of various triazole-thiazole hybrids against clinical isolates of resistant bacteria. The compound demonstrated significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.

- Anticancer Efficacy : In vitro studies on human cancer cell lines showed that the compound significantly reduced cell viability compared to standard chemotherapeutics like doxorubicin. Further molecular dynamics simulations indicated strong binding affinity to target proteins involved in cancer proliferation.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures have demonstrated promising results against both Gram-positive and Gram-negative bacterial strains as well as fungal species .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Organism Tested | Result |

|---|---|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antibacterial | E. coli | Inhibition observed |

| 4-amino-5-methyl-4H-1,2,4-triazole derivatives | Antifungal | Candida albicans | Significant inhibition |

| 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-... | Broad-spectrum | Various (Gram +/−) | Promising results |

Anticancer Activity

The anticancer potential of this compound has also been explored. Research has shown that triazole-containing compounds can induce apoptosis in cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanisms often involve the disruption of cellular signaling pathways that promote cell survival .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | Activity Type | Result |

|---|---|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | MCF7 | Cytotoxicity | IC50 = 15 µM |

| 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-... | Various | Apoptosis induction | Significant effect noted |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between the synthesized compounds and their biological targets. These studies provide insights into the pharmacodynamics and help in optimizing the chemical structure for enhanced efficacy. For instance, docking simulations have indicated favorable interactions with key enzymes involved in microbial resistance and cancer cell proliferation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and acetamide (-NHCO-) groups participate in nucleophilic reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the triazole-thioether sulfur, forming sulfonium salts .

-

Arylation : Under Ullmann conditions, the bromobenzyl group couples with aryl boronic acids via Suzuki-Miyaura reactions .

Example :

Acylation and Condensation

The primary amine (-NH₂) on the triazole ring undergoes:

-

Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine linkages .

-

Acetylation : Treatment with acetyl chloride yields N-acetyl derivatives, enhancing stability .

Notable Reaction :

| Reactant | Product | Conditions |

|---|---|---|

| Benzaldehyde | Schiff base conjugate | EtOH, Δ, 4h |

| Ac₂O | N-acetylated triazole-thioether | Pyridine, 0°C |

Cross-Coupling Reactions

The 4-bromobenzyl group on the thiazole enables cross-coupling:

-

Buchwald-Hartwig amination : Forms C–N bonds with amines using palladium catalysts .

-

Sonogashira coupling : Reacts with terminal alkynes to generate aryl-alkyne derivatives .

Catalytic System :

Redox Reactivity

-

Oxidation : The thioether is oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .

-

Reduction : The acetamide carbonyl can be reduced to a methylene group with LiAlH₄ .

Oxidation Example :

Biological Interactions (Reactivity in Medicinal Contexts)

-

Enzyme inhibition : The triazole-thioether moiety binds to bacterial dihydrofolate reductase (DHFR) via hydrogen bonding and hydrophobic interactions, inhibiting folate synthesis .

-

Metal chelation : The thiazole and triazole nitrogens coordinate transition metals (e.g., Cu²⁺), enhancing antioxidant activity .

Binding Affinity Data :

| Target Enzyme | IC₅₀ (μM) | Binding Mode |

|---|---|---|

| DHFR | 1.2 | Competitive inhibition |

| Topoisomerase | 4.8 | Intercalation |

Stability and Degradation

Comparison with Similar Compounds

Triazole-Thiazole Hybrids

Compounds with analogous triazole-thiazole scaffolds exhibit variations in substituents that significantly influence their physicochemical and biological properties. Key analogues include:

Key Observations

Critical Analysis :

- The 4-bromobenzyl group’s electron-withdrawing nature may enhance antimicrobial activity by stabilizing charge-transfer interactions with microbial proteins .

- Amino-methyl substitution on the triazole likely improves solubility compared to bulkier groups (e.g., allyl in ), balancing bioavailability .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves coupling the triazole-thiol moiety with a thiazole-bearing acetamide. A validated method includes:

- Reacting 2-amino-5-(4-bromobenzyl)thiazole with chloroacetyl chloride in dioxane, using triethylamine as a base to neutralize HCl .

- Introducing the triazole-thiol component via nucleophilic substitution under reflux in ethanol with potassium hydroxide as a catalyst .

Optimization tips : - Maintain temperatures between 20–25°C during chloroacetyl chloride addition to prevent side reactions .

- Use ethanol-water mixtures for recrystallization to enhance purity .

Q. Which spectroscopic and analytical techniques are most effective for confirming structural integrity?

- 1H/13C-NMR : Assign peaks for the triazole (δ 7.8–8.2 ppm for NH₂), thiazole (δ 6.5–7.5 ppm for aromatic protons), and acetamide (δ 2.1–2.3 ppm for CH₃) .

- Elemental analysis : Verify %C, %H, %N against theoretical values (e.g., C₁₅H₁₄BrN₇OS₂ requires C 38.47%, H 3.01%, N 20.94%) .

- LC-MS/MS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 469) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design in vitro experiments to evaluate anticancer potential, and what controls are critical?

- Cell lines : Use A549 (human lung adenocarcinoma) for efficacy and NIH/3T3 (mouse embryoblast) for selectivity testing .

- Dose-response assays : Test concentrations from 1–100 µM, with cisplatin as a positive control and DMSO as a vehicle control.

- Apoptosis assays : Perform Annexin V/PI staining and compare with baseline apoptosis in untreated cells .

- Data validation : Include triplicate runs and statistical analysis (e.g., ANOVA) to confirm IC₅₀ reproducibility .

Q. What computational approaches predict biological targets and structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina to model interactions with cancer targets (e.g., EGFR tyrosine kinase). Validate poses with MD simulations (AMBER/CHARMM) .

- QSAR modeling : Corrogate substituent effects (e.g., bromobenzyl vs. chlorobenzyl) on activity using descriptors like logP and polar surface area .

- Validation : Cross-check docking scores with experimental IC₅₀ values to refine predictive models .

Q. How can regioselective modifications enhance biological activity, and what strategies are employed?

- Triazole modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to improve target binding .

- Thiazole substitutions : Replace 4-bromobenzyl with 4-fluorobenzyl to enhance lipophilicity and membrane permeability .

- Synthetic strategies : Use Mitsunobu reactions for ether linkages or Pd-catalyzed cross-coupling for aryl substitutions .

Data Contradiction Analysis

Q. How should discrepancies in biological activity data across studies be resolved?

- Assay conditions : Compare cell culture media (e.g., RPMI vs. DMEM) and incubation times (48h vs. 72h) that may alter compound efficacy .

- Control normalization : Ensure viability assays (e.g., MTT) use identical solvent concentrations (e.g., 0.1% DMSO) to avoid false positives/negatives .

- Batch variability : Re-synthesize the compound using published protocols and retest under standardized conditions.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.